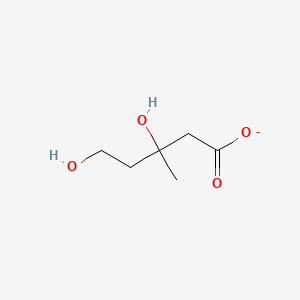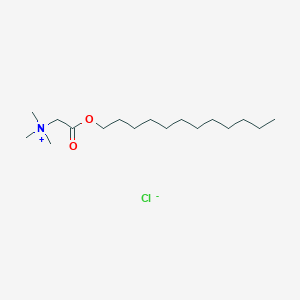
Hydrogen oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxalate(1-) is a dicarboxylic acid monoanion that is the conjugate base of oxalic acid. It has a role as a human metabolite and a plant metabolite. It is a dicarboxylic acid monoanion and an oxalate. It is a conjugate base of an oxalic acid. It is a conjugate acid of an oxalate(2-).
Applications De Recherche Scientifique
1. Analytical Chemistry and Sensing Applications
Hydrogen oxalate finds applications in analytical chemistry, particularly in the determination and sensing of various substances. For instance, Almuaibed and Townshend (1989) developed a method for amperometric determination of oxalate using immobilized oxalate oxidase, which could detect as little as 20 ng of oxalate. This method holds potential for sensitive detection in various analytical applications (Almuaibed & Townshend, 1989).
2. Industrial Applications in Catalysis
In industrial chemistry, hydrogen oxalate is used in the hydrogenation process to produce ethylene glycol, a valuable industrial compound. Zhang et al. (2017) and Fang et al. (2020) highlighted the use of ruthenium complexes for the catalytic hydrogenation of oxalates, demonstrating the relevance of hydrogen oxalate in industrial chemistry and catalysis (Zhang et al., 2017); (Fang et al., 2020).
3. Environmental and Photocatalytic Applications
Hydrogen oxalate is also significant in environmental science. For example, Yamada et al. (2012) discussed its use in photocatalytic hydrogen evolution as a carbon-neutral electron source. This application is particularly relevant for renewable energy and environmental remediation (Yamada et al., 2012).
4. Geochemistry and Environmental Science
In geochemistry, the interaction of hydrogen oxalate with other chemical compounds has significant environmental implications. Zuo and Hoigne (1992) investigated the generation of hydrogen peroxide and depletion of oxalic acid by photochemical cycling of Fe(III)/Fe(II)-oxalato complexes in sunlight, highlighting the environmental chemistry of hydrogen oxalate (Zuo & Hoigne, 1992).
Propriétés
Nom du produit |
Hydrogen oxalate |
|---|---|
Formule moléculaire |
C2HO4- |
Poids moléculaire |
89.03 g/mol |
Nom IUPAC |
2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)/p-1 |
Clé InChI |
MUBZPKHOEPUJKR-UHFFFAOYSA-M |
SMILES |
C(=O)(C(=O)[O-])O |
SMILES canonique |
C(=O)(C(=O)[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Hydroxy-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,2-dimethyl-1,2,3,4-tetrahydroisoquinolin-2-ium](/img/structure/B1229122.png)

![2-Phenyl-[1,2]selenazolo[5,4-b]pyridin-3-one](/img/structure/B1229129.png)


![(1R,3R,5S,8S,13R,14S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1229134.png)






